molecular formula C21H26N4O9S B2576536 Ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate CAS No. 1351614-98-6

Ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate

Cat. No.: B2576536
CAS No.: 1351614-98-6
M. Wt: 510.52
InChI Key: YDZOZIPLWNAOBD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a heterocyclic compound featuring a thiazole core substituted with an acetamido group linked to a piperazine moiety. The piperazine is further functionalized with a 2-(furan-2-yl)-2-oxoethyl group, while the ethyl acetate ester and oxalate counterion contribute to its solubility and crystallinity.

Properties

IUPAC Name

ethyl 2-[2-[[2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S.C2H2O4/c1-2-27-18(26)10-14-13-29-19(20-14)21-17(25)12-23-7-5-22(6-8-23)11-15(24)16-4-3-9-28-16;3-1(4)2(5)6/h3-4,9,13H,2,5-8,10-12H2,1H3,(H,20,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZOZIPLWNAOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a furan moiety, piperazine ring, and thiazole structure, which are known to contribute to various biological activities. The molecular formula is C21H25N3O5SC_{21}H_{25}N_3O_5S, with a molecular weight of approximately 421.51 g/mol.

PropertyValue
Molecular FormulaC21H25N3O5S
Molecular Weight421.51 g/mol
IUPAC NameThis compound
CAS Number1021258-81-0

The biological activity of this compound may be attributed to its interaction with various molecular targets. The furan and thiazole rings can participate in hydrogen bonding and hydrophobic interactions with proteins, enzymes, or receptors, modulating their activity.

Biological Activities

  • Anticancer Activity :
    • Case Study : A series of thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds similar in structure to this compound demonstrated significant inhibition of cell proliferation, with IC50 values ranging from 0.52 to 22.25 μM against COX-II protein .
    • Mechanism : The presence of the thiazole ring enhances the compound's ability to disrupt cellular processes involved in tumor growth.
  • Anti-inflammatory Activity :
    • Compounds containing similar structural motifs have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-I and COX-II). For instance, derivatives showed selective COX-II inhibition with IC50 values lower than standard anti-inflammatory drugs .
  • Antimicrobial Activity :
    • Research indicates that compounds with furan and thiazole moieties possess antimicrobial properties. This compound may exhibit similar effects through its structural components interacting with bacterial cell membranes or enzymes critical for bacterial survival .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Furan moietyEnhances interaction with targets
Piperazine ringIncreases solubility and bioavailability
Thiazole substitutionCritical for anticancer activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural complexity of this compound invites comparisons with analogs sharing thiazole, piperazine, or acetamido functionalities. Below is a detailed analysis of key similarities and differences:

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Biological Activity Reference
Ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate Furan-2-yl, oxalate salt ~500 (estimated) Not reported Not reported N/A
Ethyl 2-(4-((2-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10k) Chloro, trifluoromethylphenyl urea 582.1 91.5% Not reported
Ethyl 2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate Phenylsulfonyl Not reported 82% Not reported
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Fluorobenzoyl, hydroxyphenyl Not reported 48% Not reported
Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate Hydroxyphenyl 263.31 Not reported Not reported

Key Observations:

  • Substituent Diversity : The target compound’s furan-2-yl group distinguishes it from analogs with halogenated (e.g., 4-chloro-3-(trifluoromethyl)phenyl in 10k) or aromatic (e.g., phenylsulfonyl in ) substituents. These groups influence lipophilicity and binding interactions.
  • Salt Forms : The oxalate counterion may enhance aqueous solubility compared to trifluoroacetate salts (e.g., ) or neutral esters (e.g., ).
  • Synthetic Efficiency : High yields (e.g., 91.5% for 10k ) suggest optimized protocols for urea-linked analogs, whereas the target compound’s synthesis yield remains undocumented.

Physicochemical Properties

  • Solubility : Piperazine derivatives like the target compound are typically more water-soluble than purely aromatic analogs (e.g., hydroxyphenyl-substituted thiazoles ). The oxalate salt further enhances polarity.

Research Implications

The target compound’s unique combination of furan, piperazine, and oxalate functionalities positions it as a candidate for further pharmacological studies. Comparative synthesis data (e.g., yields, purity) and biological screening (e.g., enzyme inhibition, cytotoxicity) are critical next steps to validate its advantages over existing analogs.

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